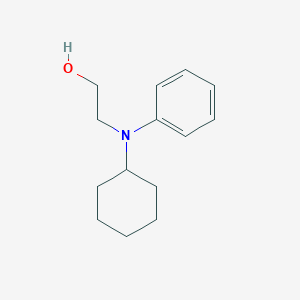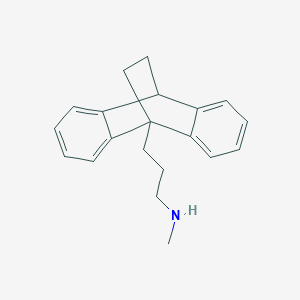
Maprotiline
Descripción general
Descripción
Maprotiline is a tetracyclic antidepressant that differs from typical tricyclic antidepressants due to its tetracyclic structure, making it a highly selective inhibitor of norepinephrine reuptake. This compound has been explored for its antiproliferative action against cancer cell lines, including its novel in vitro action against Burkitt's lymphoma cell lines, and has shown effects on the expression of inflammatory mediators (McNamara et al., 2014).
Synthesis Analysis
The synthesis of this compound involves multi-step processes, including the formation of tetracyclic key intermediates through Diels-Alder reactions, as seen in the preparation of chlorinated this compound analogues. These processes result in compounds with significant antiproliferative activity against various cancer cell lines (Sultan et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound is a tetracyclic compound, which significantly contributes to its pharmacological profile and selective inhibition of norepinephrine reuptake. This structure has been explored using solid and solution infrared spectra and Density Functional Theory (DFT) calculations to understand its interactions and stability (Yavuz et al., 2009).
Chemical Reactions and Properties
This compound's chemical properties, such as its reactivity and stability, are defined by its tetracyclic structure. The compound has been examined for its interactions with neurotransmitter serotonin, elucidating its pharmacological actions beyond norepinephrine reuptake inhibition (Yavuz et al., 2009).
Physical Properties Analysis
The physical properties of this compound, like solubility and melting point, are influenced by its tetracyclic molecular structure. However, specific studies focusing exclusively on these physical properties were not identified in the current research literature.
Chemical Properties Analysis
This compound's chemical properties involve its pharmacodynamics and pharmacokinetics, characterized by its action as a selective norepinephrine reuptake inhibitor. The compound's chemical interactions, including its affinity for different neurotransmitter systems and its antiproliferative effects, highlight its multifaceted chemical nature (Barbaccia et al., 1986).
Aplicaciones Científicas De Investigación
Tratamiento de los trastornos depresivos
La maprotilina se utiliza principalmente en el tratamiento de los trastornos afectivos depresivos, incluidos el trastorno distímico (neurosis depresiva) y el trastorno depresivo mayor . Es eficaz para reducir los síntomas de ansiedad asociados con la depresión .
Procesos avanzados de oxidación
La maprotilina se ha estudiado en el contexto de los procesos avanzados de oxidación para la degradación de contaminantes en el agua . Los investigadores han investigado el impacto de diferentes procesos de oxidación en las vías de degradación de la maprotilina .
Estimaciones de ecotoxicidad
Se han realizado estudios para estimar la toxicidad de los productos de transformación de la maprotilina cuando se somete a procesos avanzados de oxidación . Estos estudios son cruciales para comprender el impacto ambiental de la maprotilina y sus productos de degradación .
Tratamiento de la hipertensión arterial pulmonar
La investigación ha demostrado que la maprotilina puede prevenir la hipertensión arterial pulmonar inducida por monocrotalina en ratas . Esto sugiere que la maprotilina puede tener aplicaciones terapéuticas potenciales en el tratamiento de la hipertensión pulmonar .
Inhibición de la proliferación celular
Se ha descubierto que la maprotilina inhibe la proliferación de células musculares lisas de la arteria pulmonar humana inducidas por hipoxia . Esta propiedad podría ser beneficiosa en condiciones donde se desea la inhibición de la proliferación celular
Mecanismo De Acción
Target of Action
Maprotiline is a tetracyclic antidepressant with similar pharmacological properties to tricyclic antidepressants (TCAs). It primarily targets neuronal norepinephrine reuptake, thereby increasing the concentration of norepinephrine at the synaptic clefts of the brain . It also possesses some anticholinergic activity .
Mode of Action
This compound exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine . This inhibition increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing the neurotransmission of norepinephrine .
Biochemical Pathways
This compound has been found to affect the ERK-SREBP2 signaling pathway, which is involved in cholesterol biosynthesis . By substantially decreasing the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, this compound results in decreased cholesterol biosynthesis .
Pharmacokinetics
This compound has a bioavailability of 66-70% . It is metabolized in the liver primarily to desmethylthis compound, a pharmacologically active metabolite . The onset of action is approximately 6 hours, and the elimination half-life ranges from 27 to 58 hours . This compound is excreted in urine (57%) and bile (30%) as glucuronides, with 3-4% excreted as unchanged drug .
Result of Action
The inhibition of norepinephrine reuptake by this compound results in an increased concentration of norepinephrine in the synaptic clefts, which can alleviate symptoms of depression and anxiety . In addition, this compound has been found to have antitumor effects, restraining cell proliferation, colony formation, and metastasis in vitro .
Safety and Hazards
Maprotiline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Maprotiline inhibits neuronal norepinephrine reuptake and possesses some anticholinergic activity . It does not affect monoamine oxidase activity . The nature of these interactions involves the binding of this compound to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its concentration in the synaptic cleft .
Cellular Effects
This compound influences cell function by altering the concentration of norepinephrine in the synaptic cleft . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of neuronal norepinephrine reuptake . This increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling .
Temporal Effects in Laboratory Settings
The effects of this compound and its metabolites are likely to be stable over time . Their high lipid solubility suggests that they would have a low clearance rate , which could result in long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the norepinephrine reuptake pathway . It interacts with norepinephrine transporters, inhibiting the reuptake of norepinephrine .
Transport and Distribution
Given its role in inhibiting norepinephrine reuptake, this compound is likely to be transported and distributed within neurons . It may interact with norepinephrine transporters and could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be in the neuronal synapses, given its role in inhibiting norepinephrine reuptake . This could affect its activity or function, particularly in enhancing norepinephrine signaling .
Propiedades
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDECMDJKHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |
| Record name | Maprotiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045029 | |
| Record name | Maprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |
| Record name | SID50085871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions. | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
10262-69-8 | |
| Record name | Maprotiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maprotiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maprotiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAPROTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 °C | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



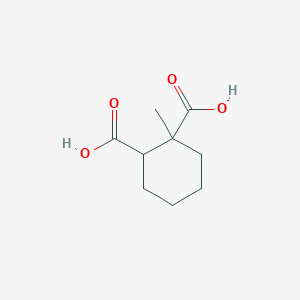

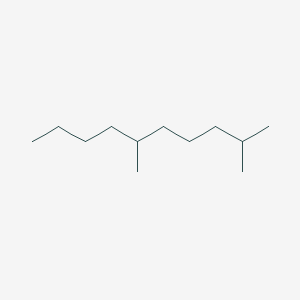

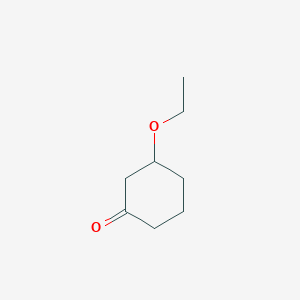
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
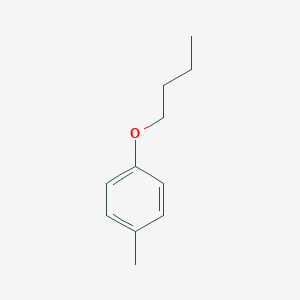


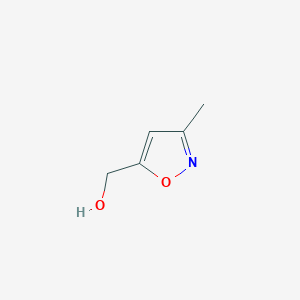
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)


